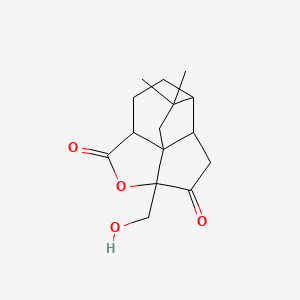
6-Hydroxyisoquadrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyisoquadrone is a naturally occurring sesquiterpene, a member of the quadrane family of compounds. These compounds are known for their complex polycyclic structures and significant biological activities. This compound was first isolated from the fungus Aspergillus terreus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquadrone involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the polycyclic core, followed by specific hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the polycyclic structure .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale synthesis exists, particularly through biotechnological methods involving the fermentation of Aspergillus terreus or other genetically modified microorganisms capable of producing the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxyisoquadrone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potential unique biological activities .
Wissenschaftliche Forschungsanwendungen
6-Hydroxyisoquadrone has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex polycyclic structures and their reactivity.
Wirkmechanismus
The mechanism of action of 6-Hydroxyisoquadrone involves its interaction with various molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quadrone: Another member of the quadrane family, known for its potent biological activities.
Isoquadrone: A structural isomer with similar biological properties.
8-Hydroxyquadrone: Another hydroxylated derivative with unique biological activities
Uniqueness: 6-Hydroxyisoquadrone stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
93078-74-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-12,12-dimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)6-14-9-4-3-8(13)10(14)5-11(17)15(14,7-16)19-12(9)18/h8-10,16H,3-7H2,1-2H3 |
InChI-Schlüssel |
WUCRGJAHBCTMHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















